molecular formula C12H17N B13320290 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole

Cat. No.: B13320290
M. Wt: 175.27 g/mol
InChI Key: LERVEOBBGKBCHY-UHFFFAOYSA-N
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Description

3,3,5,7-Tetramethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by four methyl groups at positions 3, 3, 5, and 7 of the indole ring system. The dihydroindole scaffold features a partially saturated six-membered ring, which confers unique conformational rigidity compared to fully aromatic indoles.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3,5,7-tetramethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3

InChI Key

LERVEOBBGKBCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CN2)(C)C)C

Origin of Product

United States

Preparation Methods

Overview

3,3,5,7-Tetramethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C12H17N. It is also known by synonyms such as 1368637-97-1, AKOS019068182, and EN300-1145392. Dihydroindoles, including this compound, are of interest due to their potential neuroprotective and antioxidant properties, making them useful in synthesizing new compounds with such characteristics.

Synthesis of 2,3-Dihydroindole Derivatives from 2-Oxindoles

A synthetic strategy involves obtaining 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles. This method includes the reduction of functional groups in 2-oxindole and 2-chloroindole molecules using boron hydrides, allowing for the chemoselective reduction of a nitrile group in the presence of an amide.

2.1. Knoevenagel Condensation

The initial step involves the Knoevenagel condensation of isatins with cyanoacetic acid or its esters. Isatins are synthesized from aniline precursors using the Sandmeyer method and can be modified at the indole nitrogen through alkylation. The condensation of isatins with cyanoacetic acid is performed in the presence of triethylamine.

2.2. Reduction and Decarboxylation

Two synthetic routes are used to produce (2-oxoindolin-3-yl)acetonitriles, both involving the reduction of the double bond and decarboxylation of Knoevenagel condensation products. The reduction of nitriles containing a double bond can lead to aromatization of the indole ring, but this can be avoided by having substituents at certain positions on the indole ring. Specifically, the reduction of nitriles with substituents at positions 1 and 3 of the indole ring affords stable 2,3-dihydroindoles.

Synthesis from Indole via Suzuki-Miyaura Reaction

This method involves a four-step pathway from indole that includes iodination, a Suzuki-Miyaura cross-coupling reaction, and a reduction.

4.1. Procedure

  • Esterification and Iodination : The indoles are esterified using sulfuric acid as a catalyst in ethanol, followed by iodination in the presence of potassium hydroxide (KOH) to yield ethyl 3-iodo-1H-indolo-2-carboxylates.
  • N-Methylation : N-methylation of indole with iodomethane in the presence of sodium hydride yields the methylated product.
  • Suzuki-Miyaura Cross-Coupling : A Suzuki-Miyaura reaction is performed to introduce ring A on the indole.
  • Reduction : The final step involves a reduction to obtain the desired dihydroindole.

Synthesis of 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles

This method involves treating substituted indoles with diphenyl disulfide, followed by isomerization in polyphosphoric acid.

5.1. Procedure

  • Treat 5-chloro-1H-indole with diphenyl disulfide.
  • Isomerize the resulting 5-chloro-3phenylthio-1H-indole in polyphosphoric acid to obtain 2-phenylthio-1H-indole.

Chemical Reactions Analysis

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Indole Derivatives

Compound Molecular Formula Molecular Weight Substituents LogP* Key Features
3,3,5,7-Tetramethyl-2,3-dihydro-1H-indole C₁₃H₁₇N 191.28 3,3,5,7-tetramethyl ~3.8† High lipophilicity
3-Phenyl-2,3-dihydro-1H-indole C₁₄H₁₃N 195.26 3-phenyl 3.38 Moderate lipophilicity
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole C₂₂H₁₈N₂O₅S 428.45 Sulfonyl, nitrobenzoyl N/A Polar substituents, hydrogen bonding

*LogP values estimated based on substituent contributions.
†Predicted increase due to methyl groups compared to phenyl .

  • Lipophilicity: The tetramethyl derivative’s LogP is estimated to exceed that of the phenyl analog due to the additive effect of nonpolar methyl groups. This contrasts with sulfonyl- and nitro-substituted indoles (e.g., compound I in ), where polar groups reduce LogP and enhance aqueous solubility.
  • Spectroscopic Profiles : Methyl substituents in the tetramethyl compound would deshield adjacent aromatic carbons in ¹³C-NMR, as seen in analogs with methyl groups (δ ~47 ppm for CH₂; δ ~102–147 ppm for aromatic carbons) . Nitro or sulfonyl groups (e.g., δ ~133–147 ppm for nitro-substituted carbons ) induce distinct downfield shifts.

Structural and Crystallographic Behavior

  • Crystal Packing: Unlike sulfonyl- and nitrobenzoyl-substituted indoles, which form intramolecular hydrogen bonds (e.g., C–H⋯O motifs in ), the tetramethyl derivative’s nonpolar substituents likely favor van der Waals interactions, resulting in less dense packing and lower melting points.
  • Hybridization and Geometry: The dihydroindole core retains sp² hybridization at the indole nitrogen, as evidenced by bond angles in sulfonyl derivatives .

Biological Activity

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole is an indole derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological properties, including antioxidant, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C12H17N
  • Molecular Weight : 175.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interactions with various biological targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it can modulate oxidative stress responses and influence apoptotic pathways in cancer cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases .

Antibacterial Properties

In vitro studies have demonstrated the antibacterial activity of this compound against a range of pathogenic bacteria. Its efficacy was observed in both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
  • Apoptotic Pathways : It influences the expression of apoptotic proteins and caspases involved in programmed cell death .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

Concentration (µg/mL)% Inhibition
1025
5050
10075

Study 2: Anticancer Activity on MCF-7 Cells

Another study investigated the anticancer effects on MCF-7 breast cancer cells. The compound showed an IC50 value of 12 µg/mL after 48 hours of treatment.

Treatment (µg/mL)Cell Viability (%)
Control100
685
1265
2440

Q & A

Q. What are the recommended synthetic routes for 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted dihydroindoles typically employs Fischer indole synthesis or palladium-catalyzed cyclization (e.g., Heck reactions). For example:
  • Fischer indole synthesis : React phenylhydrazine derivatives with ketones (e.g., 3,3,5,7-tetramethylcyclohexanone) under acidic conditions (H2_2SO4_4 or HCl) to form the indole core .
  • Catalytic olefination : Use palladium catalysts (e.g., Pd(OAc)2_2) with ligands like PPh3_3 in solvents such as DMF or dichloromethane under inert atmospheres .
  • Key factors : Temperature (60–120°C), solvent polarity, and catalyst loading significantly affect yields. For instance, polar aprotic solvents (DMF) enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and diastereotopic protons. For example, methyl groups at C3 and C5 appear as singlets in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C12_{12}H17_{17}N: Calc. 175.1361) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve steric effects of methyl groups. SHELXL’s robust algorithms handle high symmetry and twinning .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Methyl groups at C3 and C5 lower electron density at adjacent positions, directing electrophiles to C6 or C2 .
  • Molecular Dynamics (MD) : Simulate steric hindrance effects. For example, bulky methyl groups reduce accessibility to C7, favoring substitutions at less hindered sites .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (see Table 1) to isolate substituent effects. For instance, replacing C7-methyl with halogens (Cl/F) alters binding affinity to serotonin receptors .

  • Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out false positives. Dihydroindoles may aggregate in aqueous buffers, skewing IC50_{50} values .

    Table 1 : Comparative Analysis of Structural Analogs

    CompoundSubstituentsKey Biological ActivityReference
    3,3-Diethyl-7-methylC3: Et; C7: MeAntimicrobial (MIC: 8 µg/mL)
    5-Chloro-7-CF3_3C5: Cl; C7: CF3_3Anticancer (IC50_{50}: 12 µM)
    3,3,5,7-TetramethylC3/C5/C7: MeAnti-inflammatory (COX-2 inhibition)

Q. How does steric hindrance from methyl groups affect regioselectivity in reactions of this compound?

  • Methodological Answer :
  • Steric Maps : Generate using software like Mercury (CCDC) to visualize crowded regions. Methyl groups at C3/C5/C7 block axial approaches, favoring equatorial attack in electrophilic substitutions .

  • Kinetic Studies : Monitor reaction rates with bulky electrophiles (e.g., iodobenzene dichloride). Reduced reactivity at C7 correlates with steric bulk (see Table 2) .

    Table 2 : Reactivity of 3,3,5,7-Tetramethyl-dihydroindole in Electrophilic Substitution

    ElectrophileReaction SiteYield (%)ConditionsReference
    HNO3_3/H2_2SO4_4C6850°C, 2 h
    I2_2/MeCNC26740°C, 5 h

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